2'-Hydroxylupalbigenin

描述

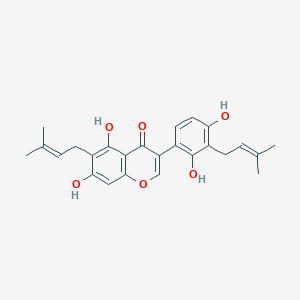

2'-Hydroxylupalbigenin (IUPAC name: 6,3'-diprenyl-5,7,2',4'-tetrahydroxyisoflavone) is a diprenylated isoflavonoid predominantly isolated from Lupinus albus (white lupin) roots and root nodules . Structurally, it features hydroxyl groups at positions 5, 7, 2', and 4', with prenyl (3-methylbut-2-enyl) substitutions at C-6 and C-3' (Figure 1). It is also referred to as angustone A in certain taxonomic contexts . This compound is notable for its role in plant-microbe interactions, particularly in modulating rhizobial symbiosis and inhibiting microbial growth .

属性

CAS 编号 |

90686-13-8 |

|---|---|

分子式 |

C25H26O6 |

分子量 |

422.47 |

IUPAC 名称 |

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-16-19(26)10-9-15(23(16)28)18-12-31-21-11-20(27)17(8-6-14(3)4)24(29)22(21)25(18)30/h5-6,9-12,26-29H,7-8H2,1-4H3 |

SMILES |

CC(=CCC1=C(C=CC(=C1O)C2=COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |

同义词 |

6,3′-Diprenyl-2′-hydroxygenistein; 3-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; Angustone A |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone typically involves the prenylation of isoflavone precursors. The reaction conditions often include the use of prenyl bromide or prenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Cudrania tricuspidata, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions involving prenylation of isoflavone derivatives under controlled conditions.

化学反应分析

Types of Reactions

5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different biological activities.

科学研究应用

Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other bioactive molecules.

Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial biological activities.

作用机制

The mechanism of action of 5,7,2’,4’-Tetrahydroxy-6,3’-diprenylisoflavone involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of p53 and the generation of reactive oxygen species (ROS).

相似化合物的比较

Comparison with Structurally Similar Isoflavonoids

Structural Features

Key structural distinctions between 2'-hydroxylupalbigenin and related isoflavonoids are summarized in Table 1.

| Compound | Prenylation Sites | Hydroxylation Sites | Additional Modifications | Source |

|---|---|---|---|---|

| This compound | C-6, C-3' | 5, 7, 2', 4' | None | Lupinus albus |

| Lupalbigenin | C-6, C-3' | 5, 7, 4' | Lacks 2'-OH | Lupinus albus |

| Luteone | C-6 | 5, 7, 2', 4' | Monoprenylated | Lupinus luteus |

| Wighteone | C-6 | 5, 7, 4' | Monoprenylated | Flemingia wighteana |

| 2'-Hydroxygenistein | None | 5, 7, 2', 4' | Non-prenylated | Lupinus albus |

Table 1. Structural comparison of this compound with related isoflavonoids .

Key Observations:

Antimicrobial and Symbiotic Effects

This compound exhibits stronger growth inhibition against Rhizobium lupini compared to non-hydroxylated or monoprenylated analogs (Table 2).

| Compound | Inhibition of R. lupini Growth | Adsorption on R. lupini Membranes (nmol/mg protein) |

|---|---|---|

| This compound | High | 120 (estimated) |

| Lupalbigenin | Moderate | 380 |

| Luteone | Moderate | 250 |

| Wighteone | Low | 300 |

| 2'-Hydroxygenistein | None | 2.3 |

Table 2. Biological activity and adsorption properties of this compound and related compounds .

Mechanistic Insights:

Fungal Metabolism

Unlike luteone and wighteone, this compound is resistant to hydration by Aspergillus flavus, a fungus that typically modifies prenyl groups in isoflavonoids (Table 3) .

| Compound | Metabolism by A. flavus | Product Formed |

|---|---|---|

| Luteone | Hydrated at C-6 prenyl | Dihydrofurano derivative |

| Wighteone | Hydrated at C-6 prenyl | Dihydrofurano derivative |

| This compound | No hydration | Unmodified |

Table 3. Fungal metabolism of prenylated isoflavonoids .

Ecological Significance

- Nodulation Specificity: this compound accumulates in L. albus root nodules and acts as a weak nodulation signal, unlike non-prenylated isoflavones .

- Compartmentalization : It is sequestered in root cell walls and vesicles, reducing autotoxicity while maintaining bioactivity against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。